Product packaging for Methyl 2,3-diaminopyridine-4-carboxylate(Cat. No.:CAS No. 1486165-39-2)

Methyl 2,3-diaminopyridine-4-carboxylate

Cat. No.: B1425894
CAS No.: 1486165-39-2
M. Wt: 167.17 g/mol
InChI Key: SLVVBSUMCKZAQX-UHFFFAOYSA-N
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Description

Methyl 2,3-diaminopyridine-4-carboxylate is a functionalized pyridine derivative intended for research and development purposes only. This compound is not for diagnostic or therapeutic use. Compounds with diaminopyridine and carboxylate motifs are valuable intermediates in medicinal chemistry and heterocyclic synthesis . The 2,3-diaminopyridine structure is a key scaffold for constructing complex nitrogen-containing heterocycles, such as pyrido[3,4-b]pyrazines . The simultaneous presence of differentially reactive amino groups and an ester moiety on the pyridine ring makes this compound a versatile building block for generating diverse chemical libraries for screening, including in the search for novel antitubercular agents . Researchers can utilize this material in nucleophilic substitution reactions, amide bond formation, and cyclization reactions to access more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B1425894 Methyl 2,3-diaminopyridine-4-carboxylate CAS No. 1486165-39-2

Properties

IUPAC Name

methyl 2,3-diaminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVVBSUMCKZAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486165-39-2
Record name methyl 2,3-diaminopyridine-4-carboxylate
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Biological Activity

Methyl 2,3-diaminopyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, antimicrobial properties, anticancer effects, and potential applications in drug development.

Synthesis and Characterization

This compound derivatives have been synthesized and characterized through various analytical techniques such as elemental analysis, FT-IR spectroscopy, and NMR spectroscopy. These methods confirm the structural integrity of the compounds and their functional groups, which are critical for their biological activity .

Antimicrobial Activity

A study focused on a series of methyl-2-aminopyridine-4-carboxylate derivatives assessed their antimicrobial activity against various bacterial strains. The results indicated that specific derivatives exhibited notable antibacterial properties. For instance, compounds 3c and 3d demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
3c32E. coli
3d64S. aureus

These findings suggest that modifications to the methyl-2-aminopyridine structure can enhance its antimicrobial efficacy.

Antitumor Activity

This compound has also been evaluated for its antitumor properties. The cytotoxic effects were tested on various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values of approximately 76.59 µM for A-549 cells and 84.86 µM for MCF-7 cells .

Case Study: Cytotoxicity Evaluation

In a comparative study, the cytotoxicity of this compound was assessed against standard chemotherapeutics like cisplatin. The results indicated that while cisplatin had lower IC50 values (2.52 µM for MCF-7), the methyl derivative showed promising results that warrant further investigation into its potential as an anticancer agent.

The mechanism underlying the biological activity of this compound may involve its interaction with DNA and protein targets within the cells. Binding studies have shown that the compound can form stable complexes with DNA, leading to alterations in cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The most relevant structural analog identified is 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate (C₅H₈N₃⁺·C₁₁H₈NO₃⁻), a salt comprising a 2,3-diaminopyridinium cation and a 4-methoxyquinoline-2-carboxylate anion. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Property Methyl 2,3-Diaminopyridine-4-carboxylate 2,3-Diaminopyridinium 4-Methoxyquinoline-2-carboxylate
Core structure Pyridine ring Quinoline (fused benzene-pyridine) ring
Functional groups 2× NH₂, COOCH₃ NH₂ (cation), COO⁻ (anion), OCH₃ (anion)
Ionic state Neutral Ionic (cation-anion pair)
Hydrogen-bonding capacity N–H donors (NH₂), C=O acceptor (ester) Extensive N–H···O and N–H···N interactions
Crystallographic data Not available Dihedral angle: 16.54° (quinoline-carboxylate); π-π stacking (3.58–3.63 Å)

Key Differences and Implications

Core Structure and Electronic Effects: The quinoline moiety in the analog introduces a fused aromatic system, enhancing π-π stacking interactions and electronic delocalization compared to the simpler pyridine core of the main compound .

Hydrogen Bonding and Crystal Packing: The ionic nature of the analog facilitates robust N–H···O/N hydrogen bonds, forming layered motifs (e.g., R₄²(8) rings) . In contrast, the neutral methyl ester in the main compound may rely on weaker interactions (e.g., van der Waals forces), though its amino groups could still participate in hydrogen bonding.

Physical Properties :

  • The analog’s ionic structure and crystallographic order suggest higher thermal stability and melting points compared to the main compound, which lacks ionic interactions.

Table 2: Functional Group Impact on Properties

Group This compound 4-Methoxyquinoline-2-carboxylate
Amino (NH₂) Enhances H-bond donor capacity Participates in ionic H-bonding
Ester (COOCH₃) Moderate polarity; limited H-bonding N/A (anion has COO⁻)
Carboxylate (COO⁻) Absent Strong H-bond acceptor; ionic

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing Methyl 2,3-diaminopyridine-4-carboxylate?

  • Synthesis : The compound can be synthesized via condensation reactions involving pyridine derivatives and carboxylate precursors. For example, analogous syntheses of pyridine-carboxylate hybrids often employ refluxing in polar solvents (e.g., ethanol or methanol) with catalytic acids or bases. Post-synthesis purification typically involves recrystallization using solvent mixtures (e.g., ethanol-water) to obtain single crystals suitable for X-ray diffraction .
  • Characterization : Confirm structure via spectroscopic methods:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify amine, methyl ester, and pyridine ring protons/carbons.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) to validate the molecular formula.
  • X-ray Diffraction : Resolve crystal structure with programs like SHELX (e.g., SHELXL for refinement) to determine bond lengths, angles, and packing motifs .

Q. Which spectroscopic and crystallographic techniques are critical for verifying hydrogen bonding interactions in this compound?

  • X-ray Crystallography : Use single-crystal X-ray diffraction to identify intermolecular hydrogen bonds (N–H⋯O, O–H⋯N). Refinement with SHELXL allows precise determination of hydrogen-bond geometries (distance, angle) .
  • IR Spectroscopy : Detect characteristic N–H and O–H stretching vibrations (3200–3500 cm1^{-1}) and carbonyl (C=O) stretches (~1700 cm1^{-1}).
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R22(8)R_2^2(8)) using software like Mercury or SHELXPRO .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement, such as anisotropic displacement mismatches or twinning?

  • Refinement Strategies : Use SHELXL to model anisotropic displacement parameters (ADPs) and detect twinning via the Hooft parameter or Flack test. For disordered regions, apply PART instructions or split atoms with constrained occupancy .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) or OLEX2 to validate hydrogen-bond geometry against expected values .
  • Data Collection : Optimize data resolution (<1.0 Å) and redundancy to minimize noise. For twinned crystals, reprocess data using CrysAlisPro with twin-law operators .

Q. What methodologies are used to analyze non-planar conformations in the pyridine ring of this compound?

  • Cremer-Pople Parameters : Calculate puckering amplitude (QQ) and phase angle (θ\theta) using atomic coordinates from X-ray data. For pyridine rings, deviations from planarity (<0.05 Å) are typically minor, but substituents (e.g., methyl carboxylate) may induce strain .
  • Torsion Angle Analysis : Use WinGX or ORTEP-3 to visualize torsion angles (e.g., C2–C3–C4–O) and assess steric hindrance from adjacent amino groups .

Q. How can researchers systematically map hydrogen-bonding networks in crystal structures of this compound?

  • Graph Set Analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using descriptors like DD, SS, and CC. For example, N–H⋯O bonds in the title compound may form R22(8)R_2^2(8) rings, as seen in related pyridinium-carboxylate structures .
  • Software Tools : Use Mercury to generate interaction maps or TOPOS for topological analysis. Compare results with Etter’s rules to predict packing efficiency .

Data Presentation and Reporting

Q. What are best practices for presenting crystallographic data in publications?

  • Tables : Include bond lengths (Å), angles (°), and hydrogen-bond geometry (D–H⋯A, distance, angle) as supplementary data. For example:

BondLength (Å)
C4–O11.234(2)
N2–H2⋯O11.89(1)
  • Figures : Generate ORTEP diagrams with ORTEP-3 to illustrate thermal ellipsoids (50% probability). Annotate hydrogen bonds with dashed lines .
  • CIF Validation : Deposit refined CIFs in repositories (e.g., CCDC) and check for alerts using checkCIF to ensure compliance with IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,3-diaminopyridine-4-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.